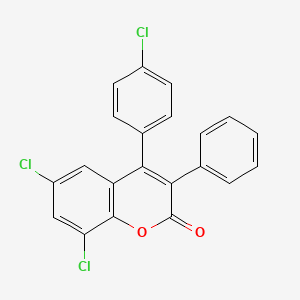

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one, also known as Diflubenzuron, is a synthetic insecticide that belongs to the class of benzoylureas. It is widely used in agriculture to control various pests, including insects, mites, and ticks. Diflubenzuron works by inhibiting the synthesis of chitin, a structural component of the exoskeleton of insects, leading to their death.

Wissenschaftliche Forschungsanwendungen

Adsorption and Catalysis : A study by Altarawneh et al. (2008) on the adsorption of chlorophenol on the Cu(111) surface using density functional theory provides insights into the catalyzed formation of dioxin compounds on clean copper surfaces. This research highlights the relevance of chlorophenyl compounds in understanding environmental catalysis and adsorption phenomena, which could extend to the study of "6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one" in similar contexts (Altarawneh et al., 2008).

Photocatalytic Oxidation : Research by Tang and Huang (1995) on the photocatalytic oxidation of 2,4-dichlorophenol by CdS in various pH solutions sheds light on the degradation pathways of chlorophenyl pollutants under different environmental conditions. This study demonstrates the potential for applying photocatalytic methods to remediate chlorophenyl-containing compounds, suggesting a possible area of application for compounds like "this compound" (Tang & Huang, 1995).

Environmental Impact and Degradation : A study on the dechlorination of polychlorinated biphenyls (PCBs) by UV-irradiation provides insight into the environmental degradation of chlorophenyl compounds, highlighting the importance of understanding the reactivity and selectivity towards dechlorination for environmental remediation purposes. This research could inform studies on the environmental stability and degradation pathways of "this compound" (Nishiwaki et al., 1979).

Wirkmechanismus

Target of action

Quinazolines, a class of compounds to which this compound might be related, have been found to act on various body targets, exhibiting a range of biological activities .

Mode of action

Quinazolines, in general, show different activities by acting on different body targets .

Biochemical pathways

Quinazolines have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Result of action

A compound with a similar structure was found to have an impact on the mycelial shape .

Eigenschaften

IUPAC Name |

6,8-dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl3O2/c22-14-8-6-13(7-9-14)18-16-10-15(23)11-17(24)20(16)26-21(25)19(18)12-4-2-1-3-5-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHCHYLMUHUDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3)Cl)Cl)OC2=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)